4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol
Description
The compound 4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol is a benzimidazole derivative characterized by three key structural motifs:
- A 5-nitro-1H-benzimidazole core.
- A 2-(diethylamino)ethyl substituent at the N1 position of the benzimidazole.
- A phenol group linked to the benzimidazole’s C2 position via a methylene bridge.
Properties
IUPAC Name |
4-[[1-[2-(diethylamino)ethyl]-5-nitrobenzimidazol-2-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-22(4-2)11-12-23-19-10-7-16(24(26)27)14-18(19)21-20(23)13-15-5-8-17(25)9-6-15/h5-10,14,25H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGAOHXZYKBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341972 | |
| Record name | 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94758-81-3 | |
| Record name | 4'-Hydroxylnitazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094758813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[1-[2-(Diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-HYDROXYLNITAZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW434WNL25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol, commonly referred to as a nitro-benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other benzimidazole derivatives, which have been noted for their potential therapeutic applications, including anti-inflammatory, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C20H24N4O3. Its structure is characterized by the presence of a phenolic group and a nitro-substituted benzimidazole moiety, which are critical for its biological activity.
1. Antiviral Activity
Benzimidazole derivatives have shown promise as antiviral agents. Studies indicate that compounds within this class can inhibit viral RNA synthesis by blocking RNA polymerase II, which is crucial for viral replication. For instance, derivatives similar to the compound have demonstrated significant activity against various RNA viruses, including human cytomegalovirus (HCMV) and adenoviruses .
2. Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound. It has been observed to inhibit pro-inflammatory cytokines such as IL-1β and TNFα, thereby reducing inflammation in cellular models . This activity may be attributed to its ability to block specific signaling pathways involved in inflammatory responses.
3. Antioxidant Properties
The compound exhibits antioxidant activity, which is essential for neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have shown that it can scavenge free radicals effectively, demonstrating comparable activity to standard antioxidants like ascorbic acid . This property may contribute to its protective effects against various diseases linked to oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazoles with Nitro and Phenolic Substituents
5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol (Compound 3 in )
- Structure: Features a diethylamino group directly attached to the phenol ring and a 5-nitrobenzimidazole core .
- Synthesis: Prepared via formylation of m-(N,N-diethylamino)phenol, followed by condensation with 4-nitrobenzene-1,2-diamine .
- Bioactivity : Metal complexes of this compound exhibit broad-spectrum antimicrobial activity (MIC: 12.5–50 µg/mL against E. coli, S. aureus, C. albicans, and A. niger) .
- Key Difference: Unlike the target compound, the diethylamino group is part of the phenol ring rather than a side chain on the benzimidazole nitrogen. This reduces conformational flexibility and may alter solubility and metal-chelation properties .
Hydroxy-phenyl-1H-benzimidazoles ()
- Structure: Simple benzimidazoles with phenolic substituents (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) but lacking nitro or alkylamino groups.
- These derivatives are primarily used as intermediates in drug discovery .
Benzimidazoles with Alkylamino Side Chains
4-(5-Amino-1-methyl-1H-benzimidazol-2-yl)butanoic Acid Ethyl Ester ()
- Structure: Contains an ethyl ester and butanoic acid chain at the benzimidazole’s C2 position, with a methyl group at N1.
- Synthesis : Derived from chloromethyl intermediates and alkylation reactions .
- Applications : Used in kinase inhibition studies; the absence of a nitro group reduces redox activity compared to the target compound .
5-(Diethylamino)-2-[(E)-{[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl]phenol ()
- Structure: Combines a diethylamino-phenol with a naphthyl-piperazine substituent.
- The imino group allows for Schiff base formation, a feature absent in the target compound .
Nitroimidazole Derivatives (Non-Benzimidazoles)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()
- Structure : A nitroimidazole with a chloromethylphenyl group.
- Synthesis : Prepared via chlorination of a hydroxymethyl precursor using SOCl₂ .
- Reactivity : The chloromethyl group facilitates nucleophilic substitution, enabling further derivatization (e.g., coupling with carbonyl compounds via TDAE methodology) .
- Contrast : The imidazole core (vs. benzimidazole) reduces aromatic conjugation, affecting electronic properties and bioactivity .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
